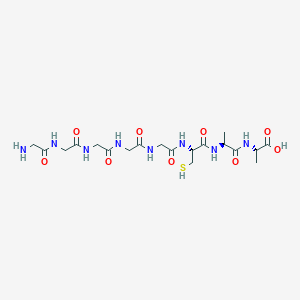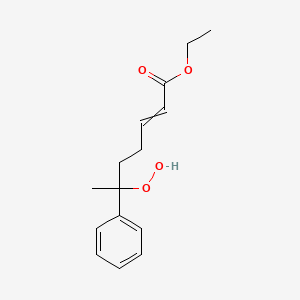![molecular formula C18H14BrN3O B14228253 Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- CAS No. 821784-36-5](/img/structure/B14228253.png)
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a bromophenyl group and a pyridinyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. It is known to act as an allosteric activator of certain enzymes, influencing their catalytic activity. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in the active sites of target proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Pyrazoline derivatives: These compounds also exhibit a range of biological activities and are structurally related to benzamides.
Uniqueness
What sets benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- apart is its unique combination of a bromophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
821784-36-5 |
|---|---|
Formule moléculaire |
C18H14BrN3O |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
3-[5-(3-bromoanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C18H14BrN3O/c19-15-5-2-6-16(9-15)22-17-8-14(10-21-11-17)12-3-1-4-13(7-12)18(20)23/h1-11,22H,(H2,20,23) |
Clé InChI |
OTBKMPNEGDWBTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


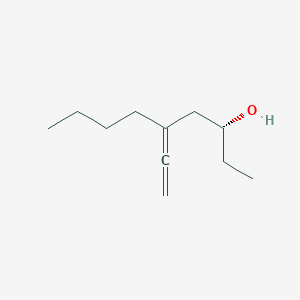
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
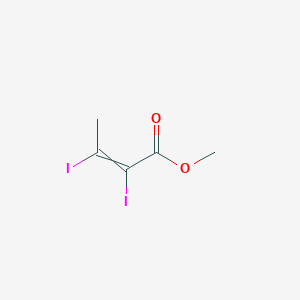
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
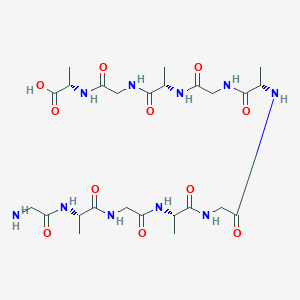

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
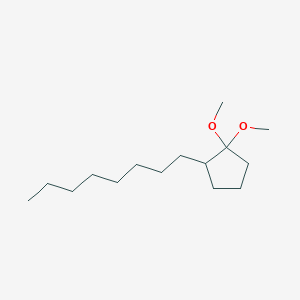
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)


